

Spectroscopic and Synthetic Profile of N-(Phenylseleno)phthalimide: A Technical Guide

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Compound of Interest

Compound Name: *N-(Phenylseleno)phthalimide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a detailed synthetic protocol for **N-(Phenylseleno)phthalimide** (NPSP). The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in utilizing this versatile reagent.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-(Phenylseleno)phthalimide**. The data is organized into structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides detailed insights into the molecular structure of **N-(Phenylseleno)phthalimide**.

Table 1: NMR Spectroscopic Data for **N-(Phenylseleno)phthalimide**

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H -NMR	7.85 - 7.95	m	4H, Phthalimide-H	
	7.60 - 7.70	m	2H, Phenyl-H (ortho)	
	7.30 - 7.45	m	3H, Phenyl-H (meta, para)	
^{13}C -NMR	167.5	s	C=O (Phthalimide)	
	134.5	s	C-H (Phthalimide)	
	132.0	s	C-ipso (Phthalimide)	
	129.5	s	C-H (Phenyl)	
	129.0	s	C-H (Phenyl)	
	128.0	s	C-ipso (Phenyl)	
	124.0	s	C-H (Phthalimide)	
^{77}Se -NMR	~460 - 500	s	N-Se-Ph	

Note: The predicted ^{77}Se NMR chemical shift is based on data for similar organoselenium compounds. The exact value may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic functional groups present in the **N-(Phenylseleno)phthalimide** molecule.

Table 2: IR Spectroscopic Data for **N-(Phenylseleno)phthalimide**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~1715	Strong	C=O stretch (asymmetric)	Imide
~1680	Strong	C=O stretch (symmetric)	Imide
~1580	Medium	C=C stretch	Aromatic ring
~1470	Medium	C-N stretch	Imide
~715	Strong	C-H bend (ortho-disubstituted)	Aromatic ring

Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of **N-(Phenylseleno)phthalimide**.

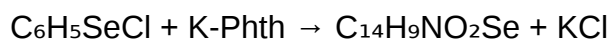
Table 3: Mass Spectrometry Data for **N-(Phenylseleno)phthalimide**

m/z	Relative Intensity (%)	Assignment
303	High	[M] ⁺ (based on ⁸⁰ Se)
179	High	[C ₈ H ₄ NO ₂] ⁺ (Phthalimide fragment)
157	Medium	[C ₆ H ₅ Se] ⁺ (Phenylseleno fragment)
147	High	[C ₈ H ₅ NO ₂] ⁺ (Phthalimide radical cation)
104	Medium	[C ₇ H ₄ O] ⁺
77	Medium	[C ₆ H ₅] ⁺ (Phenyl fragment)
76	Medium	[C ₆ H ₄] ⁺

Experimental Protocol: Synthesis of N-(Phenylseleno)phthalimide

This section outlines a detailed procedure for the synthesis of **N-(Phenylseleno)phthalimide** from benzeneselenenyl chloride and potassium phthalimide.^[1]

Reaction Scheme:



Materials:

- Benzeneselenenyl Chloride ($\text{C}_6\text{H}_5\text{SeCl}$)
- Potassium Phthalimide (K-Phth)
- Hexane (anhydrous)
- Argon or Nitrogen gas supply
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

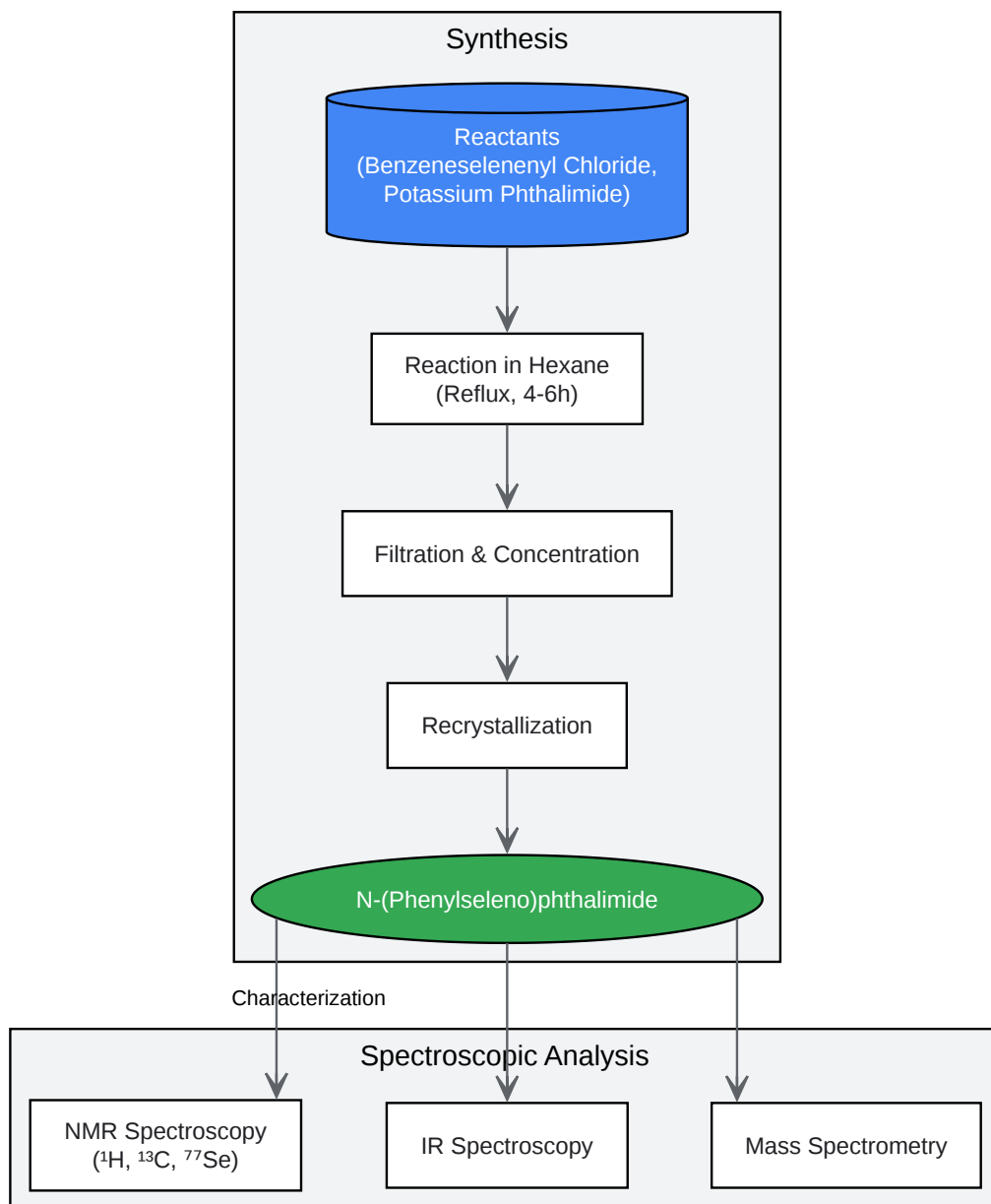
- **Reaction Setup:** A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is charged with potassium phthalimide (1.85 g, 10 mmol).
- **Solvent Addition:** Anhydrous hexane (100 mL) is added to the flask under a positive pressure of inert gas.
- **Addition of Benzeneselenenyl Chloride:** A solution of benzeneselenenyl chloride (1.91 g, 10 mmol) in anhydrous hexane (50 mL) is added dropwise to the stirred suspension of potassium phthalimide at room temperature over a period of 30 minutes.

- **Reaction:** The reaction mixture is then heated to reflux (approximately 68°C) and maintained at this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, the mixture is cooled to room temperature. The precipitated potassium chloride is removed by filtration.
- **Purification:** The filtrate is concentrated under reduced pressure to yield the crude product. The crude **N-(Phenylseleno)phthalimide** can be purified by recrystallization from a suitable solvent system such as ethanol/hexane to afford a white to light yellow crystalline solid. The reported yield is approximately 87%.^[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **N-(Phenylseleno)phthalimide**.

Workflow for Synthesis and Analysis of N-(Phenylseleno)phthalimide

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Caption: General workflow for the synthesis and spectroscopic analysis of **N-(Phenylseleno)phthalimide**.

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References

- 1. N-(PHENYLSELENO)PHTHALIMIDE | 71098-88-9 [chemicalbook.com]
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